![molecular formula C17H18ClN3O4 B4550205 1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4550205.png)
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea
Overview
Description
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a nitrophenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-chlorophenylpropylamine and 2-methoxy-4-nitrophenyl isocyanate. These intermediates are then reacted under controlled conditions to form the final urea derivative.
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Step 1: Preparation of 4-chlorophenylpropylamine
Reactants: 4-chlorobenzyl chloride and propylamine
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: 4-chlorophenylpropylamine
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Step 2: Preparation of 2-methoxy-4-nitrophenyl isocyanate
Reactants: 2-methoxy-4-nitroaniline and phosgene
Conditions: The reaction is conducted in an inert atmosphere, typically using a solvent like dichloromethane.
Product: 2-methoxy-4-nitrophenyl isocyanate
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Step 3: Formation of this compound
Reactants: 4-chlorophenylpropylamine and 2-methoxy-4-nitrophenyl isocyanate
Conditions: The reaction is carried out at room temperature in a suitable solvent such as acetonitrile.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-[1-(4-Chlorophenyl)propyl]-3-(2-formyl-4-nitrophenyl)urea or 1-[1-(4-Chlorophenyl)propyl]-3-(2-carboxy-4-nitrophenyl)urea.
Reduction: Formation of 1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-aminophenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxyphenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.
1-[1-(4-Chlorophenyl)propyl]-3-(4-nitrophenyl)urea:
Uniqueness
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-3-14(11-4-6-12(18)7-5-11)19-17(22)20-15-9-8-13(21(23)24)10-16(15)25-2/h4-10,14H,3H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCOCZRSXDGJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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